molecular formula C11H15NO4S B13944214 2-[(Butylsulfonyl)amino]benzoic acid

2-[(Butylsulfonyl)amino]benzoic acid

Cat. No.: B13944214
M. Wt: 257.31 g/mol
InChI Key: XNKSPLFZETYEMP-UHFFFAOYSA-N
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Description

2-[(Butylsulfonyl)amino]benzoic acid: is an organic compound with the molecular formula C11H15NO4S . It is a derivative of benzoic acid, where a butylsulfonyl group is attached to the amino group at the second position of the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfonyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(Butylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a butylsulfonyl group on the benzoic acid ring.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(butylsulfonylamino)benzoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)

InChI Key

XNKSPLFZETYEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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